4-Hydroxy Alverine

Description

Structure

3D Structure

Properties

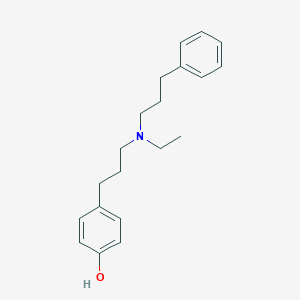

IUPAC Name |

4-[3-[ethyl(3-phenylpropyl)amino]propyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJBZUMLJSLQMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432941 |

Source

|

| Record name | 4-{3-[Ethyl(3-phenylpropyl)amino]propyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142047-94-7 |

Source

|

| Record name | 4-{3-[Ethyl(3-phenylpropyl)amino]propyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy Alverine: Pharmacology, Bioanalysis, and Therapeutic Potential

Technical Guide for Drug Development Professionals

Executive Summary

4-Hydroxy Alverine (PHA) is the primary pharmacologically active metabolite of Alverine Citrate , a smooth muscle relaxant widely used in the management of functional gastrointestinal disorders (FGIDs) such as Irritable Bowel Syndrome (IBS). While Alverine itself acts as a prodrug with a short half-life (~0.8 hours), it is rapidly converted via hepatic hydroxylation into this compound, which exhibits a significantly longer half-life (~5.7 hours) and mediates the sustained therapeutic effects.

This guide analyzes the dual mechanism of action of PHA—combining calcium channel blockade with selective 5-HT1A receptor antagonism—and provides validated protocols for its bioanalytical quantification and experimental characterization.

Chemical Identity & Physicochemical Profile

This compound is formed by the para-hydroxylation of one of the phenyl rings of the parent compound, Alverine. This structural modification significantly alters its polarity and receptor binding affinity compared to the parent molecule.

Table 1: Chemical Specification

| Parameter | Specification |

| Chemical Name | 4-(3-(Ethyl(3-phenylpropyl)amino)propyl)phenol |

| Common Abbreviation | PHA (Para-Hydroxy Alverine) |

| CAS Number | 142047-94-7 |

| Molecular Formula | C₂₀H₂₇NO |

| Molecular Weight | 297.44 g/mol |

| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water (unlike its citrate salt) |

| pKa | ~10.4 (Amine), ~9.9 (Phenol) |

| Metabolic Origin | Phase I hepatic oxidation of Alverine |

Pharmacology & Mechanism of Action (MOA)

The therapeutic efficacy of Alverine formulations relies on the synergistic action of PHA on two distinct physiological targets. This dual mechanism distinguishes it from pure anticholinergics or pure calcium channel blockers.

Dual-Target Mechanism

-

Smooth Muscle Relaxation (Spasmolytic): PHA inhibits voltage-gated L-type Calcium channels (

) on smooth muscle cells. This blockade prevents the influx of extracellular -

Visceral Antinociception (Analgesic): PHA acts as a selective antagonist at 5-HT1A receptors in the dorsal horn of the spinal cord and enteric nervous system. By blocking serotonin (5-HT) binding, it mitigates the visceral hypersensitivity often observed in IBS patients, effectively raising the pain threshold during colorectal distension.

Signaling Pathway Visualization

The following diagram illustrates the concurrent inhibition of calcium influx and modulation of serotonergic signaling.

Caption: Dual MOA of this compound: Inhibition of Ca2+ influx (spasmolytic) and 5-HT1A antagonism (antinociceptive).[1]

Pharmacokinetics & Metabolism

Understanding the conversion of Alverine to PHA is critical for interpreting clinical data, as plasma levels of the parent drug are often negligible.[1]

Metabolic Pathway

Alverine undergoes rapid first-pass metabolism in the liver. The primary pathway is hydroxylation at the para-position, mediated by Cytochrome P450 enzymes (likely CYP2D6/CYP3A4 based on variability data). PHA is subsequently glucuronidated for renal excretion.

Table 2: Comparative Pharmacokinetics

| Parameter | Alverine (Parent) | This compound (Metabolite) |

| Tmax (Time to Peak) | 0.5 – 1.0 h | 1.0 – 1.5 h |

| Half-life (t1/2) | ~0.8 h | ~5.7 h |

| Plasma Exposure (AUC) | ~3% of total moieties | ~94% of total moieties |

| Elimination | Renal (minor) | Renal (as Glucuronide conjugate) |

Metabolic Flux Diagram

Caption: Metabolic conversion of Alverine to its active form, this compound.

Experimental Protocols

For researchers validating PHA levels or activity, the following protocols utilize industry-standard methodologies.

Bioanalysis: LC-MS/MS Quantification in Plasma

This protocol is designed for the simultaneous determination of Alverine and PHA, essential for bioequivalence studies.[2]

Reagents:

-

Internal Standard (IS): Alverine-d5 or Mebeverine.

-

Mobile Phase: Acetonitrile : 10 mM Ammonium Formate (65:35 v/v).[1][2]

-

Column: Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) or equivalent C18.

Workflow:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Condition Strata-X (or Oasis HLB) cartridges with 1 mL Methanol followed by 1 mL water.

-

Load 0.5 mL plasma sample (spiked with IS).[3]

-

Wash with 1 mL 5% Methanol in water.

-

Elute with 1 mL Acetonitrile.

-

Evaporate eluate under nitrogen stream and reconstitute in Mobile Phase.

-

-

Chromatography:

-

Flow Rate: 0.5 - 1.0 mL/min (Isocratic).

-

Injection Volume: 10 µL.

-

Run Time: ~4.0 minutes.

-

-

Mass Spectrometry (MS/MS):

-

Mode: Positive Electrospray Ionization (+ESI).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Alverine | 282.3 | 91.1 | ~25 |

| This compound | 298.3 | 106.9 | ~30 |

| IS (Mebeverine) | 430.3 | 100.1 | ~35 |

In Vitro Smooth Muscle Assay (Organ Bath)

To verify the spasmolytic activity of synthesized PHA standards:

-

Tissue: Rat ileum or colon segments.

-

Buffer: Tyrode’s solution, aerated with 95% O2 / 5% CO2 at 37°C.

-

Induction: Induce contraction using KCl (60 mM) or Acetylcholine (10 µM).

-

Treatment: Add cumulative concentrations of this compound (

to -

Measurement: Record tension via isometric transducers. Calculate

for relaxation.

Therapeutic Potential & Clinical Relevance

The clinical value of this compound lies in its specific targeting of the "Brain-Gut Axis."

-

Irritable Bowel Syndrome (IBS): PHA addresses the two main complaints of IBS—abdominal pain (via 5-HT1A) and bloating/cramping (via Ca2+ blockade).

-

Synergy with Simethicone: Often co-prescribed with Simethicone (an anti-foaming agent). While Simethicone reduces gas surface tension, PHA relaxes the gut wall to allow gas passage, providing a synergistic effect on bloating.

-

Safety Profile: Unlike anticholinergics (e.g., dicyclomine), PHA does not typically cause dry mouth or blurred vision at therapeutic doses, as its action is not mediated by muscarinic receptors.

References

-

Antoine, M. H., et al. (2001). Antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype.[1]Journal of Pharmacy and Pharmacology . Link

-

Gomes, N. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma.[1][2][3]Journal of Chromatography B . Link

-

Wittmann, T., et al. (2010). Efficacy and tolerability of alverine citrate/simethicone combination in patients with irritable bowel syndrome.Alimentary Pharmacology & Therapeutics . Link

-

Annaházi, A., et al. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome.[1]World Journal of Gastroenterology . Link

-

Chaudhari, K., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma.[1][2]Journal of Pharmaceutical Analysis . Link

Sources

Physicochemical Profiling of 4-Hydroxy Alverine: Solubility Landscapes and Stability Matrices

Topic: Physicochemical Profiling and Bioanalytical Stability of 4-Hydroxy Alverine Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, Formulation Chemists, and DMPK Researchers.

Executive Summary & Molecular Architecture

This compound (PHA) is the primary active metabolite of the smooth muscle relaxant Alverine Citrate. While the parent drug is a tertiary amine, the metabolic introduction of a hydroxyl group at the para-position of the phenyl ring significantly alters its physicochemical behavior.

For researchers developing bioanalytical assays (LC-MS/MS) or conducting metabolic stability studies, PHA presents a dual challenge: it retains the high lipophilicity of the parent compound (causing non-specific binding) while introducing a phenolic moiety susceptible to oxidative degradation.

Core Physicochemical Descriptors

| Parameter | Value (Approx) | Implication for Method Development |

| Molecular Weight | 297.44 g/mol | Suitable for ESI+ MS/MS (M+H]+ ~298.2). |

| LogP | ~4.9 | Highly lipophilic. Requires high % organic mobile phases; prone to sticking to plasticware. |

| pKa (Amine) | ~9.5 | Protonated (cationic) at physiological pH. Soluble in acidic aqueous buffers. |

| pKa (Phenol) | ~10.0 | Deprotonates at high pH (>10), increasing oxidative instability. |

| Chemical Class | Phenolic Secondary Amine | Susceptible to N-oxidation and Phenolic oxidation (Quinone formation). |

Solubility Landscape

Successful handling of PHA requires a "Solvent Hierarchy" approach. Unlike the citrate salt of the parent drug, the free base metabolite has negligible water solubility at neutral pH.

Solvent Compatibility Matrix

| Solvent System | Solubility Rating | Application Context | Technical Notes |

| Methanol (MeOH) | Excellent | Stock Solution | Preferred for primary stocks (1 mg/mL). Stable at -80°C. |

| Acetonitrile (ACN) | Good | Working Solution / Precipitation | Less effective than MeOH for dissolving phenolic residues but cleaner for MS baselines. |

| DMSO | Excellent | High Conc. Stocks | Use only if MeOH fails. Warning: DMSO freezes at 18.5°C; freeze-thaw cycles can cause localized precipitation. |

| Water (Neutral pH) | Poor | N/A | Do not use for stock preparation. Analyte will precipitate or adsorb to container walls. |

| Water (Acidic, 0.1% FA) | Moderate | Mobile Phase A | Solubility is pH-dependent. Ensure pH < 4.0 to keep the amine protonated. |

| Ethyl Acetate | Good | Liquid-Liquid Extraction (LLE) | Excellent for extracting PHA from plasma at basic pH (suppressing ionization to drive into organic layer). |

Critical Protocol: Stock Solution Preparation

Objective: Create a stable 1.0 mg/mL Master Stock.

-

Weighing: Weigh PHA reference standard into a glass vial (avoid polypropylene due to lipophilic binding).

-

Dissolution: Add 100% Methanol to volume. Sonicate for 5 minutes.

-

Verification: Inspect for "schlieren" lines (swirls indicating incomplete mixing).

-

Storage: Aliquot into amber glass vials. Store at -80°C.

-

Why Amber? Phenolic compounds are photosensitive.

-

Why Glass? High LogP (4.9) drives adsorption to plastics in pure organic solvents.

-

Stability Dynamics & Degradation Pathways

The stability of this compound is governed by two competing functional groups: the secondary amine and the phenol.

A. Oxidative Instability (The Phenol Risk)

Phenolic compounds act as antioxidants by sacrificing themselves to scavenge radicals. In a forced degradation environment (or improper storage), PHA oxidizes to form quinone intermediates.

-

Trigger: High pH (>8.0), presence of metal ions (Fe3+, Cu2+), and light.

-

Mechanism: Electron abstraction from the phenolate ion leads to a phenoxy radical, eventually forming para-quinone species.

-

Mitigation: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to plasma samples during extraction if recovery is low.

B. pH-Dependent Stability

-

Acidic (pH < 4): Stable. The amine is protonated (

), and the phenol remains protonated ( -

Neutral (pH 7): Metastable. Solubility decreases; risk of precipitation and adsorption increases.

-

Basic (pH > 10): Unstable. The phenol deprotonates (

), dramatically increasing electron density and susceptibility to oxidative attack.

Visualization: Degradation Logic

The following diagram illustrates the critical degradation and extraction logic for PHA.

Figure 1: Stability decision matrix. Note that basic conditions, while useful for LLE extraction, must be transient to prevent oxidative degradation.

Validated Experimental Protocols

Protocol A: Bioanalytical Extraction (Solid Phase Extraction - SPE)

Context: Extracting PHA from human plasma for LC-MS/MS quantification.

Rationale: Due to high protein binding and lipophilicity, protein precipitation (PPT) often yields dirty baselines. SPE is preferred to remove phospholipids.

Materials:

-

Cartridge: Polymeric Reversed-Phase (e.g., Strata-X or Oasis HLB). Why? Retains hydrophobic compounds even if the sorbent dries out.

-

Reagents: Ammonium Formate, Methanol, Formic Acid.

Workflow:

-

Pre-treatment: Mix 200 µL Plasma with 200 µL 2% Formic Acid .

-

Conditioning: 1 mL MeOH followed by 1 mL Water.

-

Loading: Load pre-treated sample at gravity flow (or low vacuum).

-

Wash 1: 1 mL 5% MeOH in Water. (Removes salts/proteins).[1]

-

Wash 2: 1 mL 30% MeOH in 0.1% Formic Acid.

-

Critical Step: PHA is lipophilic (LogP 4.9). Do not exceed 30% organic in the wash, or you will elute the analyte.

-

-

Elution: 2 x 500 µL 100% Methanol .

-

Evaporation: Dry under Nitrogen at 40°C.

-

Reconstitution: Dissolve residue in Mobile Phase (e.g., 50:50 ACN:Buffer).

Protocol B: Stability Indicating LC-MS Method

Objective: Separate PHA from its parent (Alverine) and oxidative degradants.

-

Column: C18 (e.g., Kinetex or BEH C18), 1.7 µm or 2.6 µm.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

-

Mobile Phase B: Acetonitrile (100%).

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

3.0 min: 90% B (Ramp fast to elute lipophilic PHA)

-

4.0 min: 90% B

-

4.1 min: 10% B

-

-

Detection: ESI Positive Mode.

-

PHA Transition: m/z 298.2 → 107.1 (Quantifier).

-

Alverine Transition: m/z 282.3 → 91.1.

-

Visualization: Bioanalytical Workflow

Figure 2: Optimized extraction workflow minimizing matrix effects and maximizing recovery.[5]

Troubleshooting & FAQs

Q: My recovery is dropping over time in the autosampler.

-

A: Check your reconstitution solvent.[5] If you reconstituted in 100% aqueous buffer, the lipophilic PHA (LogP 4.9) is likely adsorbing to the vial walls. Solution: Ensure reconstitution solvent contains at least 30-50% organic (MeOH or ACN).

Q: I see a yellow tint in my stock solution.

-

A: This indicates oxidative degradation (quinone formation). The stock is compromised. Discard and prepare fresh in amber glass, purging the headspace with nitrogen if possible.

Q: Can I use basic pH for extraction?

-

A: Yes, for Liquid-Liquid Extraction (LLE). You can adjust plasma to pH 10-11 to deprotonate the amine (making it neutral) and extract into Ethyl Acetate or Hexane. However, you must work quickly to avoid phenol oxidation at this high pH. Flash-freeze or immediate separation is recommended.

References

-

Gomes, N. A., et al. (2009).[3] Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma. Journal of Chromatography B, 877(3), 197-206.

-

Rathod, D. M., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 6(6), 396-403.

-

Di, L., & Kerns, E. H. (2008). Solution stability—plasma, gastrointestinal, bioassay. Current Drug Metabolism, 9(9), 860-868.

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine.

Sources

An In-Depth Technical Guide to 4-Hydroxy Alverine (CAS Number: 142047-94-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy Alverine, with the CAS number 142047-94-7, is the principal active metabolite of the widely used spasmolytic agent, Alverine.[1] Following oral administration, Alverine undergoes extensive first-pass metabolism, with this compound being the predominant circulating moiety. In fact, studies have shown that the parent Alverine accounts for only about 3% of the total exposure, while the active metabolite, this compound (both free and conjugated), constitutes approximately 94%.[1][2] This pivotal role as the primary active metabolite underscores the importance of understanding its physicochemical properties, pharmacological profile, and analytical methodologies for its quantification.

This technical guide provides a comprehensive overview of this compound, consolidating available literature and data to support researchers and drug development professionals in their work with this significant compound.

Physicochemical Properties

This compound is chemically known as 4-(3-(ethyl(3-phenylpropyl)amino)propyl)phenol.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 142047-94-7 | [4] |

| Molecular Formula | C20H27NO | [4] |

| Molecular Weight | 297.4 g/mol | [4] |

| IUPAC Name | 4-(3-(ethyl(3-phenylpropyl)amino)propyl)phenol | [3] |

| Appearance | Off-white solid / Pale to light yellow oil | [4][5] |

| Solubility | Soluble in Methanol (MeOH) | [4] |

| Melting Point | Not Available (N.A.) | [4] |

| Storage | 2-8°C | [4] |

Synthesis and Metabolism

This compound is formed in the body through the hydroxylation of its parent drug, Alverine.[3] This metabolic transformation is a critical step in the drug's overall activity profile.

Caption: Metabolic pathway of Alverine to this compound.

Pharmacological Profile and Mechanism of Action

The pharmacological activity of this compound is intrinsically linked to that of its parent compound, Alverine, which is a direct-acting smooth muscle relaxant.[7] The primary therapeutic applications of Alverine are in the treatment of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and painful diverticular disease, as well as for the relief of primary dysmenorrhea.[7]

The proposed mechanisms of action for Alverine, and by extension this compound, are multifaceted:

-

Direct Myotropic Spasmolysis: It exerts a direct relaxing effect on the smooth muscles of the alimentary tract and the uterus.[3][8] This action is believed to be mediated by a reduction in the sensitivity of contractile proteins to calcium.[3]

-

5-HT1A Receptor Antagonism: Alverine has been shown to act as a 5-HT1A antagonist, which may contribute to a reduction in visceral hypersensitivity, a key feature of IBS.[7][9]

Caption: Putative signaling pathways modulated by this compound.

Stability

The stability of this compound has been assessed in human plasma. It is reported to be stable in plasma extracts for up to 96 hours when stored at 10°C.[9] For longer-term storage, colder temperatures are recommended to ensure its integrity for analytical purposes.

Safety Information

Experimental Protocols

Quantification in Biological Samples by LC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for the simultaneous quantification of Alverine and its metabolites, including this compound, in plasma.[11]

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.[11]

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[11]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[11]

-

Flow Rate: 0.3 mL/min.[11]

-

Injection Volume: 5 µL.[11]

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.[11]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[11]

Caption: Workflow for the quantification of this compound in plasma.

Applications in Research and Drug Development

As the primary active metabolite, this compound is a crucial reference standard for:

-

Pharmacokinetic and Metabolism Studies: Essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of Alverine.[2][9]

-

Bioequivalence Studies: Used in comparative studies to ensure the therapeutic equivalence of different formulations of Alverine.[12]

-

In Vitro and In Vivo Research: Enables the investigation of the specific pharmacological effects of the metabolite, independent of the parent drug.

-

Drug-Drug Interaction Studies: Can be used to explore potential interactions with other drugs at the metabolic level.

Conclusion

This compound (CAS 142047-94-7) is a key player in the pharmacology of Alverine. Its predominance in circulation following administration highlights the necessity for a thorough understanding of its properties and behavior. This technical guide has synthesized the available scientific literature to provide a foundational resource for researchers and developers working with this important active metabolite. Further research into its specific pharmacological nuances and the development of a comprehensive safety profile will continue to be of high value to the scientific community.

References

-

Alverine. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

-

Alverine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

-

Alverine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Singapore. Retrieved January 31, 2026, from [Link]

-

Alverine Citrate 60 mg and 120 mg Hard Capsules. (n.d.). Retrieved January 31, 2026, from [Link]

-

This compound HCl | CAS 142047-94-7. (n.d.). Veeprho Pharmaceuticals. Retrieved January 31, 2026, from [Link]

-

Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]

-

This compound Glucuronide. (n.d.). HTS Biopharma. Retrieved January 31, 2026, from [Link]

-

This compound. (n.d.). Allmpus - Research and Development. Retrieved January 31, 2026, from [Link]

-

Alverine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Pharmaceutical Insights: alverine citrate's R&D Progress and its Mechanism of Action on Drug Target. (2023, October 11). Patsnap Synapse. Retrieved January 31, 2026, from [Link]

-

This compound Glucuronide. (n.d.). Synchemia. Retrieved January 31, 2026, from [Link]

-

Mitchell, S. A., Mee, A. S., Smith, G. D., Palmer, K. R., & Chapman, R. W. (2002). Alverine citrate fails to relieve the symptoms of irritable bowel syndrome: Results of a double-blind, randomized, placebo-controlled trial. Alimentary Pharmacology & Therapeutics, 16(6), 1187–1195. [Link]

-

Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]

-

ALVERINE. (n.d.). precisionFDA. Retrieved January 31, 2026, from [Link]

-

Gomes, N. A., Laud, A., Pudage, A., Joshi, S. S., Vaidya, V. V., & Tandel, J. A. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 197-206. [Link]

-

Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed. Retrieved January 31, 2026, from [Link]

-

Evolving mechanisms of action of alverine citrate on phasic smooth muscles. (2007). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Lee, Y. S., Kim, Y. S., Kim, Y. N., Lee, D. H., Kim, B. J., Kang, S., ... & Choi, H. S. (2020). Anti-Inflammatory Functions of Alverine via Targeting Src in the NF-κB Pathway. International Journal of Molecular Sciences, 21(8), 2793. [Link]

- Patel, J., Kumar, P., & Singh, S. (2015). Forced degradation study of alverine citrate in acid by UV spectrophotometry method. Journal of Chemical and Pharmaceutical Research, 7(10), 65-71.

-

This compound Glucuronide | CAS No: NA. (n.d.). Cleanchem. Retrieved January 31, 2026, from [Link]

-

Shah, D. A., Suthar, D. M., Baldania, S. L., Chhalotiya, U. K., & Bhatt, K. K. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 6(6), 384-390. [Link]

-

Shah, D. A., Suthar, D. M., Baldania, S. L., Chhalotiya, U. K., & Bhatt, K. K. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. PubMed. Retrieved January 31, 2026, from [Link]

-

CAS No : 142047-94-7 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 31, 2026, from [Link]

Sources

- 1. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. allmpus.com [allmpus.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. htsbiopharma.com [htsbiopharma.com]

- 7. Alverine - Wikipedia [en.wikipedia.org]

- 8. mims.com [mims.com]

- 9. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]

- 10. scbt.com [scbt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Enzymatic Conversion of Alverine to its Hydroxylated Metabolite

Executive Summary

Alverine is a spasmolytic agent whose clinical efficacy is intrinsically linked to its metabolic activation. After oral administration, Alverine undergoes extensive and rapid first-pass metabolism, converting it to its primary active metabolite, 4-hydroxy alverine. This conversion is paramount, as the parent compound accounts for a mere 3% of circulating drug-related moieties, while the hydroxylated form and its subsequent conjugates represent approximately 94%.[1][2] This guide provides a comprehensive technical framework for studying the enzymatic hydroxylation of Alverine in an in vitro setting. We will delve into the underlying enzymology, present detailed, field-proven protocols for identifying the responsible enzymes and quantifying metabolic stability, and discuss the analytical methodologies required for robust data generation. The protocols are designed as self-validating systems to ensure scientific integrity and reproducibility, providing researchers with a practical and intellectually rigorous approach to investigating Alverine's metabolic fate.

Section 1: The Metabolic Pathway of Alverine: A Two-Phase Journey

The biotransformation of Alverine is a classic two-phase metabolic sequence, critical for its activation and subsequent elimination. Understanding this pathway is fundamental to interpreting its pharmacokinetic and pharmacodynamic profiles.

-

Phase I Metabolism: Hydroxylation. The initial and most critical step is the aromatic hydroxylation of the Alverine molecule to form this compound. This reaction is an oxidation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes.[2] This conversion is not merely a step towards excretion; it is an activation step, yielding the pharmacologically active moiety responsible for the drug's therapeutic effect. The high inter-subject variability observed in Alverine's plasma concentration is suspected to stem from genetic polymorphisms in the drug-metabolizing enzymes responsible for this hydroxylation step.[2]

-

Phase II Metabolism: Glucuronidation. Following its formation, the this compound metabolite undergoes Phase II conjugation. Specifically, it is conjugated with glucuronic acid to form this compound glucuronide.[1] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and serves to increase the water solubility of the metabolite, facilitating its renal excretion.[3][4]

The complete pathway underscores the importance of the initial hydroxylation. The rate and extent of this Phase I reaction directly dictate the concentration of the active drug in circulation.

Caption: Metabolic pathway of Alverine from parent drug to excreted conjugate.

Section 2: The Enzymology of Alverine Hydroxylation

While it is established that Alverine hydroxylation is mediated by the CYP enzyme system, published literature has not definitively identified the specific isozyme(s) responsible (e.g., CYP3A4, CYP2D6, etc.).[2] Identifying the specific enzyme is crucial for predicting potential drug-drug interactions (DDIs). For instance, if Alverine is metabolized by CYP3A4, its plasma levels could be significantly altered when co-administered with a potent CYP3A4 inhibitor (like ketoconazole) or inducer (like rifampicin).[5][6]

Therefore, the first critical step in a research program is reaction phenotyping . This involves screening the metabolism of the drug against a panel of recombinant human CYP isozymes expressed in a model system. The isozyme that demonstrates the highest rate of conversion of Alverine to this compound is identified as the primary enzyme responsible for its metabolism.[7]

Section 3: Experimental Design for In Vitro Analysis

To fully characterize the enzymatic conversion, a two-part experimental approach is recommended: first, identify the specific CYP isozyme, and second, determine the kinetic parameters in a more complex, biologically relevant system like pooled human liver microsomes.

Part A: Protocol for CYP Reaction Phenotyping

This protocol aims to identify the primary CYP isozyme(s) responsible for Alverine hydroxylation.

1. Materials & Reagents:

-

Alverine Citrate

-

Recombinant human CYP isozymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5) with co-expressed P450 reductase

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase)[8]

-

Magnesium Chloride (MgCl₂)

-

Stop Solution: Acetonitrile, chilled to -20°C, containing an appropriate internal standard (e.g., Alverine-d5).[9]

-

96-well incubation plates and analytical plates

2. Step-by-Step Methodology:

-

Prepare Master Mix: For each CYP isozyme, prepare a master mix containing phosphate buffer, MgCl₂, and the specific recombinant enzyme at its recommended concentration.

-

Aliquot Master Mix: Dispense the master mix into designated wells of the 96-well incubation plate on ice. Include a control incubation containing a control protein (without CYP activity) for each batch.

-

Add Substrate: Add Alverine solution (dissolved in a minimal amount of organic solvent, e.g., acetonitrile, and diluted in buffer) to each well to achieve a final concentration of 1-5 µM.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to reach thermal equilibrium.

-

Initiate Reaction: Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of metabolite formation, which may require preliminary optimization.

-

Terminate Reaction: Stop the reaction by adding 2-4 volumes of the chilled acetonitrile stop solution to each well. This precipitates the proteins and halts all enzymatic activity.

-

Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to a new 96-well analytical plate for LC-MS/MS analysis to quantify the amount of this compound formed.

3. Causality and Self-Validation:

-

Why a Regenerating System? CYPs are NADPH-dependent. A regenerating system ensures a constant supply of this critical cofactor throughout the incubation, preventing its depletion from becoming a rate-limiting factor.[8]

-

Control is Key: The control incubation (without active CYP) is a self-validating check. Any significant formation of the metabolite in this well would indicate non-enzymatic degradation or contamination, invalidating the results.

-

Interpretation: The recombinant CYP isozyme that produces the largest amount of this compound is the principal catalyst for the reaction.

Part B: Protocol for Metabolic Stability in Human Liver Microsomes (HLMs)

This assay determines the rate at which Alverine is metabolized by the full complement of Phase I enzymes in the liver, providing key parameters like half-life (t½) and intrinsic clearance (Clint).[9][10]

1. Materials & Reagents:

-

Pooled Human Liver Microsomes (HLMs) from a reputable supplier (e.g., from ≥10 donors to average out genetic variability)

-

All reagents from Part A protocol

2. Experimental Workflow Diagram

Caption: Experimental workflow for an Alverine metabolic stability assay in HLMs.

3. Step-by-Step Methodology:

-

Thawing: Thaw pooled HLMs and other reagents on ice.

-

Reaction Mixture Preparation: In a master tube on ice, combine phosphate buffer, MgCl₂, and HLM suspension (a typical protein concentration is 0.5-1.0 mg/mL).

-

Substrate Addition: Add Alverine to the HLM mixture to a final concentration of 1 µM. This low concentration ensures that the enzyme kinetics are likely to be first-order.

-

Aliquoting: Dispense the HLM/Alverine mix into multiple wells of a 96-well plate, one well for each time point and control.

-

Controls: Prepare two critical control wells:

-

"No NADPH" Control: A well for the final time point that will receive buffer instead of the NADPH system.

-

"T=0" Control: A well where the stop solution is added before the NADPH system.

-

-

Pre-incubation & Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system to all wells except the "No NADPH" control.

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding cold acetonitrile stop solution.

-

Sample Processing & Analysis: Process the samples as described in the phenotyping protocol (centrifugation, supernatant transfer) and analyze by LC-MS/MS.

4. Causality and Self-Validation:

-

The "No NADPH" Control: This is the most important validation check. Significant loss of Alverine in this well indicates NADPH-independent degradation (e.g., chemical instability, other non-CYP enzymes), which would require further investigation.[11]

-

The "T=0" Control: This sample represents 100% of the initial substrate concentration and is used for normalization of all other time points.

-

Pooled HLMs: Using microsomes from a pool of at least 10 donors helps to average out the impact of genetic polymorphisms, providing a more representative metabolic rate for the general population.[12]

Section 4: Analytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[1]

-

Chromatography: A reverse-phase C18 column is typically used to separate Alverine from its more polar metabolite, this compound. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate) is common.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for Alverine, this compound, and the internal standard, ensuring highly specific and accurate quantification.

Section 5: Data Analysis and Interpretation

-

Calculate Percent Remaining: For each time point, the LC-MS/MS peak area ratio (Alverine/Internal Standard) is determined. The percent of parent Alverine remaining is calculated relative to the T=0 sample.

% Remaining = (Peak Area Ratio at Time T / Peak Area Ratio at T=0) * 100

-

Determine Half-Life (t½): Plot the natural logarithm (ln) of the "% Remaining" versus incubation time. The slope of the linear regression line is the elimination rate constant (k).

Slope (k) = - (ln(C1/C0)) / t

Half-life (t½) = 0.693 / k

-

Calculate Intrinsic Clearance (Clint): Intrinsic clearance, the measure of the metabolic capacity of the liver, is calculated from the half-life.[9]

Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume µL / mg Microsomal Protein)

Sample Quantitative Data Summary

| Time (min) | % Alverine Remaining | ln(% Remaining) |

| 0 | 100.0 | 4.61 |

| 5 | 88.7 | 4.49 |

| 15 | 68.1 | 4.22 |

| 30 | 45.5 | 3.82 |

| 45 | 30.1 | 3.40 |

| 60 | 20.3 | 3.01 |

From this sample data, a plot of ln(% Remaining) vs. Time would yield a slope (k) of approximately 0.0267 min⁻¹. This corresponds to a t½ of 26.0 minutes and a Clint of 53.4 µL/min/mg protein (assuming 0.5 mg/mL protein in a 200 µL incubation).

References

-

Rizea-Savu, S., Duna, S., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]

-

Rizea-Savu, S., Duna, S., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed, 33519515. [Link]

-

Proprotocol. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

-

BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

-

Sriset, Y., et al. (2023). The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics. Journal of Food Biochemistry, 47(10), e14995. [Link]

-

AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. AxisPharm. [Link]

-

Di, L. (2020). In Vitro–In Vivo Inaccuracy: The CYP3A4 Anomaly. Drug Metabolism and Disposition, 48(12), 1339-1345. [Link]

-

Tukey, R. H., & Strassburg, C. P. (2000). UDP-glucuronosyltransferases. PubMed, 11093772. [Link]

-

Al-Sabbagh, R., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Function, 2(6), zqab047. [Link]

-

Czerwinski, M. (2021). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SlideShare. [Link]

-

Chinta, M., et al. (2021). WRL-68 with the overexpression of CYP3A4 as an in vitro model to assess drug–drug interaction. Journal of Applied Pharmaceutical Science, 11(04), 073-082. [Link]

-

Paine, M. F., et al. (2020). Modulation of Major Human Liver Microsomal Cytochromes P450 by Component Alkaloids of Goldenseal: Time-Dependent Inhibition and Allosteric Effects. Drug Metabolism and Disposition, 48(11), 1250-1260. [Link]

-

EBM Consult. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult. [Link]

-

Annaházi, A., et al. (2014). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 171(14), 3384-3398. [Link]

-

National Center for Biotechnology Information. (n.d.). Alverine. PubChem Compound Database. [Link]

-

XenoTech, LLC. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]

-

Obach, R. S., et al. (2014). Determination of Time-Dependent Inactivation of CYP3A4 in Cryopreserved Human Hepatocytes and Assessment of Human Drug-Drug Interactions. Drug Metabolism and Disposition, 42(9), 1541-1549. [Link]

Sources

- 1. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xenotech.com [xenotech.com]

- 5. japsonline.com [japsonline.com]

- 6. Modulation of Major Human Liver Microsomal Cytochromes P450 by Component Alkaloids of Goldenseal: Time-Dependent Inhibition and Allosteric Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 10. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. oyc.co.jp [oyc.co.jp]

Methodological & Application

High-Sensitivity HPLC-MS/MS Protocol for the Quantification of 4-Hydroxy Alverine in Human Plasma

[1]

Executive Summary & Scientific Rationale

This protocol details a validated, high-sensitivity HPLC-MS/MS method for the simultaneous quantification of Alverine (ALV) and its primary active metabolite, 4-Hydroxy Alverine (4-OH ALV), in human plasma.

Scientific Context: Alverine citrate is a smooth muscle relaxant used for functional bowel disorders.[1][2][3][4] Pharmacokinetic studies reveal that parent Alverine undergoes extensive first-pass metabolism, resulting in low circulating plasma concentrations (~3% of total exposure). The major circulating moiety is This compound (approx. 94% of exposure), making its accurate quantification critical for bioequivalence and pharmacokinetic profiling.

Methodological Strategy: Due to the low physiological concentrations (sub-nanogram/mL range), Protein Precipitation (PPT) is often insufficient due to ion suppression. This protocol utilizes Solid Phase Extraction (SPE) to maximize recovery and minimize matrix effects. We employ Alverine-d5 as the Internal Standard (IS) to rigorously compensate for extraction variability and ionization efficiency differences.

Chemicals and Reagents

Sample Preparation Protocol (Solid Phase Extraction)

Rationale: A polymeric reversed-phase SPE cartridge (e.g., Strata-X or Oasis HLB) is selected to retain the hydrophobic basic amines while washing away plasma proteins and phospholipids.

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare 1.0 mg/mL individual stocks of ALV, 4-OH ALV, and ALV-d5 in Methanol. Store at -20°C.

-

Working Standard: Dilute stocks to create a calibration range of 0.05 – 10.0 ng/mL in plasma.

-

IS Working Solution: Dilute ALV-d5 to ~50 ng/mL in 50% Methanol.

Extraction Workflow

The following workflow is designed to achieve >80% recovery with minimal matrix effect.

Figure 1: Solid Phase Extraction (SPE) workflow optimized for basic amines Alverine and 4-OH Alverine.

LC-MS/MS Instrumentation & Conditions

System: Triple Quadrupole MS (e.g., Sciex API 5000/6500 or Thermo Altis) coupled with UHPLC. Ionization: Electrospray Ionization (ESI) – Positive Mode.[5][6][7]

Chromatographic Conditions

A C18 column with embedded polar groups (e.g., Symmetry Shield RP18 or Hypersil GOLD) is recommended to improve peak shape for these basic compounds.

| Parameter | Setting |

| Column | Symmetry Shield RP18 (150 x 3.9 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate (65 : 35 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 mL/min |

| Run Time | 4.0 minutes |

| Injection Vol | 5 - 10 µL |

| Column Temp | 40°C |

Mass Spectrometry Parameters (MRM)

Expert Insight: The transition for 4-OH Alverine (298 -> 107) corresponds to the cleavage of the hydroxylated benzyl moiety. This is distinct from the parent Alverine transition (282 -> 91), ensuring high selectivity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Alverine (ALV) | 282.3 | 91.1 | 150 | 30 |

| 4-OH Alverine | 298.2 | 107.0 | 150 | 32 |

| Alverine-d5 (IS) | 287.3 | 91.0 | 150 | 30 |

System Architecture & Data Logic

The following diagram illustrates the analytical logic, from ionization to signal processing, ensuring the distinction between the metabolite and parent drug.

Figure 2: MS/MS Triple Quadrupole logic for the specific detection of this compound.

Method Validation Summary

This method must be validated according to US FDA or EMA Bioanalytical Method Validation guidelines.

-

Linearity: 0.06 – 10.0 ng/mL (r² > 0.995).

-

LLOQ: 0.06 ng/mL (Signal-to-Noise > 10).[7]

-

Precision (CV%): Intra-day < 5%, Inter-day < 8%.

-

Accuracy: 85% - 115% of nominal concentration.

-

Recovery: > 80% for both analytes using the described SPE method.[2][5][8][9]

-

Matrix Effect: IS-normalized Matrix Factor should be between 0.90 and 1.10.

References

-

Rathod, D. M., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis.[5]

-

Pingale, S. G., et al. (2016). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma. ResearchGate.[2][5]

-

Goudah, A., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology.

-

Sarkar, A. K., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma.[10][7][8] Journal of Chromatography B.

Sources

- 1. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]

- 4. mathewsopenaccess.com [mathewsopenaccess.com]

- 5. researchgate.net [researchgate.net]

- 6. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: In Vitro Smooth Muscle Contractility Assays with 4-Hydroxy Alverine

Abstract & Introduction

4-Hydroxy Alverine (4-HA) is the primary active metabolite of Alverine Citrate, a smooth muscle relaxant widely used to treat functional gastrointestinal disorders (FGIDs) such as Irritable Bowel Syndrome (IBS).[1] While the parent compound is often cited, 4-HA is responsible for significant in vivo efficacy.

This application note provides a rigorous protocol for evaluating the spasmolytic activity of 4-HA using isolated organ bath systems. Unlike simple calcium channel blockers, 4-HA exhibits a dual mechanism of action : it antagonizes 5-HT1A receptors and inhibits L-type voltage-dependent calcium channels (VDCCs). Furthermore, 4-HA displays a "paradoxical" pharmacological profile—enhancing spontaneous contractile frequency while potently inhibiting evoked (spastic) contractions. This guide addresses the experimental nuance required to capture this complex profile accurately.

Pharmacological Basis & Mechanism of Action[2][3][4][5]

To design a valid assay, one must understand that 4-HA operates via two distinct pathways. A standard "contraction inhibition" assay may fail if the specific spasmogen (stimulant) is not matched to the pathway of interest.

The Dual-Pathway Mechanism

-

Musculotropic Pathway (Calcium & ROCK): 4-HA inhibits L-type

channels, reducing calcium influx. Evidence also suggests inhibition of the Rho-A/Rho-Kinase (ROCK) pathway, reducing calcium sensitization. -

Neurotropic Pathway (5-HT1A): 4-HA acts as a selective antagonist at 5-HT1A receptors. This is critical for modulating visceral hypersensitivity and neurogenic spasms.

Visualization: this compound Signaling Topology

Figure 1: Mechanism of Action. 4-HA blocks Ca2+ influx and antagonizes 5-HT1A receptors. Note the dotted green line indicating the paradoxical enhancement of spontaneous oscillation frequency.

Experimental Design Strategy

Tissue Selection

-

Rat Ileum: Gold standard for general spasmolytic screening. High density of muscarinic and calcium channels.

-

Rat Distal Colon: Preferred if investigating the 5-HT1A mechanism, as serotonergic signaling is more prominent in the lower bowel.

The "Paradoxical" Trap

Critical Insight: 4-HA inhibits the inactivation of L-type calcium channels. In a resting tissue, this can actually increase the frequency of spontaneous contractions.[2]

-

Implication: Do not use "resting tension" alone as your baseline. You must induce a spasm (using ACh, KCl, or 5-HT) and measure the relaxation of that induced spasm to see the therapeutic effect.

Materials & Preparation

Physiological Salt Solution (Krebs-Henseleit)

Prepare fresh on the day of the assay. Composition (mM):

-

NaCl: 118.0

-

KCl: 4.7

- : 2.5

- : 1.2

- : 1.2

- : 25.0

-

Glucose: 11.1

-

pH: 7.4 (when aerated with Carbogen)[3]

Compound Preparation[8][9][10][11]

-

Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM (

M) stock. -

Working Solutions: Serial dilutions in distilled water.

-

Vehicle Control: DMSO final concentration in the bath must remain < 0.1% (v/v) to avoid solvent-induced relaxation.

Detailed Protocol: Spasmolytic Assay

Phase 1: Tissue Harvesting & Mounting

-

Euthanasia: Euthanize male Wistar rats (200–250g) via cervical dislocation (avoids anesthetic interference with channels).

-

Dissection: Rapidly remove the ileum (10–20 cm proximal to the ileocecal junction).

-

Cleaning: Flush the lumen with cold Krebs solution. Do not stretch the tissue.

-

Segmentation: Cut into 2 cm segments.

-

Mounting: Suspend segments in 10-20 mL organ baths containing Krebs solution at 37°C.

-

Aeration: Continuously bubble with Carbogen (95%

/ 5%

Phase 2: Equilibration & Viability Check

-

Tension: Apply 1.0 g (10 mN) of passive resting tension.

-

Wash Cycle: Wash tissue every 15 minutes for 60 minutes.

-

Viability Test (Priming):

-

Add KCl (60 mM) to induce reference contraction.

-

Wait for plateau (approx. 5-8 mins).

-

Wash out until tension returns to baseline.

-

Criterion: If contraction < 1g force, discard tissue.

-

Phase 3: Experimental Workflow (Cumulative Concentration-Response)

This protocol measures the inhibition of Acetylcholine (ACh)-induced spasms.

-

Induce Spasm: Add

M ACh (approx. -

Stabilize: Wait 5–8 minutes for a stable tonic contraction plateau.

-

Cumulative Dosing: Add 4-HA cumulatively without washing in between.

-

Add dose to achieve

M. Wait 5 mins (or until plateau). -

Add dose to achieve

M. Wait 5 mins. -

Continue (

M).

-

-

Completion: Wash out thoroughly.[2] Add Papaverine (

M) or EDTA to establish "100% Relaxation" (Maximal relaxation reference).

Workflow Visualization

Figure 2: Experimental Workflow for Spasmolytic Assessment.

Data Analysis & Interpretation

Calculation

Calculate the percentage of relaxation (

- : Tension of the initial ACh plateau.

- : Tension after adding 4-HA.

- : Tension after Papaverine/EDTA (absolute zero physiological tone).

Expected Results Table

| Stimulant (Spasmogen) | Target Pathway | Expected 4-HA Effect | IC50 Estimate |

| Acetylcholine (ACh) | Muscarinic ( | Potent Relaxation | |

| KCl (60-80 mM) | Depolarization | Potent Relaxation | |

| Serotonin (5-HT) | 5-HT Receptors | Inhibition (Colon > Ileum) | Variable |

| None (Basal Tone) | Spontaneous Pacemaker | Paradoxical Increase (Freq/Amp) | N/A |

Determining Mechanism

-

If 4-HA is more potent against KCl than ACh, it suggests predominant Calcium Channel Blockade (CCB) activity.

-

If 4-HA inhibits 5-HT induced contractions significantly more than ACh induced contractions in the colon, it confirms 5-HT1A involvement.

Troubleshooting & Validation (Self-Validating Systems)

-

Issue: Tissue activity drifts downward (desensitization).

-

Validation: Run a "Time Control" channel in parallel where only Vehicle (DMSO) is added to an ACh-contracted tissue. Subtract this drift from your drug effect.

-

-

Issue: 4-HA precipitates in the bath.

-

Cause: 4-HA is lipophilic.

-

Fix: Ensure the bath is vigorously aerated (turbulence helps mixing). Do not exceed 0.1% DMSO.

-

-

Issue: "Paradoxical" excitation seen during dosing.

-

Explanation: At low doses (

M), you may see increased amplitude before relaxation takes over. This validates the identity of the compound (Alverine-class specific trait) [1].

-

References

-

Hayase, M. et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1228–1238.

-

Antoine, M. H. et al. (2001).[1] Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Life Sciences, 69(26), 3083–3090.[4]

-

Gomes, N. et al. (2009). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. European Journal of Drug Metabolism and Pharmacokinetics.

-

Cravotto, G. et al. (2020).[5] Synthesis of Alverine. Royal Society of Chemistry Advances.

Sources

- 1. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of 4-Hydroxy Alverine During Solid Phase Extraction

Welcome to the technical support center for Solid Phase Extraction (SPE). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of 4-Hydroxy Alverine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively. This document is structured in a logical, question-and-answer format to directly address the common and complex problems faced in the lab.

Understanding the Analyte: this compound

Before troubleshooting, it's crucial to understand the physicochemical properties of your analyte. This compound is the major active metabolite of Alverine, an antispasmodic drug.[1]

Chemical Name: 4-(3-(Ethyl(3-phenylpropyl)amino)propyl)phenol[2] Molecular Formula: C20H27NO[2] Key Functional Groups:

-

Tertiary Amine: A basic group (pKa ~9-10) that can be protonated (positively charged) at acidic to neutral pH.

-

Phenolic Hydroxyl: An acidic group (pKa ~10) that can be deprotonated (negatively charged) at high pH.

-

Hydrophobic Regions: Two phenylpropyl groups contribute to its nonpolar character.

This amphipathic nature—possessing both hydrophobic parts and ionizable functional groups—makes sorbent and solvent selection a critical balancing act. A validated LC-MS/MS method has reported successful extraction from human plasma with an overall recovery of 86.2%, demonstrating that high recovery is achievable with an optimized protocol.[3]

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm experiencing very low recovery of this compound. Where should I start my investigation?

Low recovery is the most common issue in SPE.[4] The problem can originate from any of the core SPE steps: Load, Wash, or Elute. A systematic approach is required to pinpoint the analyte loss. The most common causes are analyte breakthrough during sample loading, premature elution during washing, or incomplete elution from the sorbent.[5]

Your First Step: The Analyte Loss Assessment

To diagnose the problem, you must determine at which stage the this compound is being lost.

Experimental Protocol: Fraction Collection Analysis

-

Prepare Spiked Samples: Prepare at least three replicates of a blank matrix (e.g., plasma, urine) spiked with a known concentration of this compound standard.

-

Perform SPE: Run your current SPE protocol.

-

Collect All Fractions: Crucially, collect and save every fraction separately:

-

The Load fraction (the sample effluent that passes through the cartridge).

-

Each Wash fraction.

-

The final Elute fraction.

-

-

Analyze Fractions: Quantify the concentration of this compound in each collected fraction using your analytical method (e.g., LC-MS/MS).

-

Calculate Distribution: Determine the percentage of the analyte in each fraction.

This systematic analysis will immediately tell you where your recovery is failing, guiding your troubleshooting efforts as illustrated in the diagram below.

Caption: Troubleshooting workflow for low SPE recovery.

Q2: My analyte is lost in the "Load" step (Breakthrough). How can I improve retention?

Analyte breakthrough indicates that the sorbent is not adequately retaining the this compound under the loading conditions. This is fundamentally an issue of mismatched chemistry between the analyte, the sample matrix, and the sorbent.[4][6]

The choice of SPE sorbent is dictated by the analyte's functional groups and polarity.[5] For this compound, its dual nature (hydrophobic and basic) makes mixed-mode sorbents an excellent choice.

-

Reversed-Phase (RP): Sorbents like C18 or C8 interact with the hydrophobic phenylpropyl groups. Retention is strongest when the analyte is in its neutral, un-ionized form.[7]

-

Cation Exchange (CX): These sorbents interact with the positively charged tertiary amine. Strong Cation Exchangers (SCX) feature sulfonic acid groups that are always negatively charged, while Weak Cation Exchangers (WCX) have carboxylic acid groups that are charged only at higher pH.[5]

-

Mixed-Mode (RP/CX): These are often ideal. A mixed-mode sorbent (e.g., C8/SCX) can engage in both hydrophobic and electrostatic interactions, providing robust retention even if one mechanism is compromised.[8]

| Sorbent Type | Primary Retention Mechanism | Recommended for this compound? | Rationale |

| Reversed-Phase (C18, C8) | Hydrophobic (van der Waals forces) | Good Start | Interacts with the phenylpropyl groups. Requires pH control to ensure the amine is neutralized for maximum retention.[9] |

| Normal Phase (Silica, Diol) | Polar (H-bonding, dipole-dipole) | Not Recommended | The analyte is primarily hydrophobic and would require extraction into a nonpolar solvent first, adding complexity.[10] |

| Strong Cation Exchange (SCX) | Electrostatic (Ionic) | Good | Strongly retains the protonated tertiary amine. Elution requires neutralizing the amine or using a high-salt buffer.[5] |

| Mixed-Mode (e.g., C8/SCX) | Hydrophobic + Electrostatic | Excellent Choice | Offers dual retention mechanisms, providing robust and selective extraction. Allows for rigorous washing protocols.[8] |

The pH of the sample is arguably the most critical factor for ionizable compounds.[9][11]

-

For Reversed-Phase Sorbents (C8, C18): To maximize hydrophobic retention, you must suppress the ionization of the tertiary amine. The general rule is to adjust the sample pH to be at least 2 units above the pKa of the basic functional group.[5][9] For the tertiary amine in this compound (pKa ~9-10), loading at a pH of ≥11 would render it neutral and significantly increase its retention on a C18 sorbent.

-

For Cation-Exchange Sorbents (SCX, WCX): To ensure retention, the tertiary amine must be positively charged. This requires adjusting the sample pH to be at least 2 units below the analyte's pKa.[10] A sample pH of ≤7 will ensure the amine is fully protonated and ready to bind to the negatively charged sorbent.

Caption: pH adjustment strategy for retention.

SPE retention relies on interactions between the analyte and the sorbent. If the sample flows through the cartridge too quickly, there isn't enough contact time for these interactions to occur, leading to breakthrough.[9]

-

Recommendation: Aim for a slow, steady flow rate, typically around 1 drop per second (~1 mL/min).[9]

Q3: The analyte is being lost during the "Wash" step. How can I design a more selective wash?

Losing the analyte during the wash step means your wash solvent is too strong—it's eluting your compound of interest along with the interferences. The goal of the wash step is to use the strongest possible solvent that removes interferences without eluting the analyte.[8][12]

Troubleshooting the Wash Step:

-

Reduce Organic Content: If using a reversed-phase sorbent, your wash solvent is likely a mix of an organic solvent (e.g., methanol) and water/buffer. Decrease the percentage of the organic solvent. For example, if you are using 40% methanol, try 20%, then 10%, then 5%.

-

Modify pH: Manipulating the pH of the wash solvent can help remove interferences.

-

On a Mixed-Mode (RP/SCX) Sorbent: You can use a mildly acidic aqueous wash (e.g., 2% formic acid) to remove neutral or acidic interferences while the protonated this compound remains strongly bound to the SCX functional group. This can be followed by a non-polar organic wash (e.g., hexane or methyl-tert butyl ether) to remove lipids, and then a polar organic wash (e.g., methanol) to remove other organic interferences. The analyte will remain bound due to the powerful ionic interaction.

-

-

Increase Ionic Strength: For ion-exchange sorbents, a low-concentration buffer can sometimes be used to disrupt weaker ionic bonds of interfering compounds without displacing the more strongly bound analyte.[8]

Q4: The analyte remains on the cartridge after the "Elute" step. How can I achieve complete elution?

If your analyte is not in the load or wash fractions, it is likely strongly bound to the sorbent and your elution solvent is not strong enough to disrupt the interaction.[4][5]

Troubleshooting the Elution Step:

-

Increase Elution Solvent Strength: "Solvent strength" refers to the solvent's ability to elute compounds.[13]

-

For Reversed-Phase: Increase the percentage of organic solvent in the elution mix. If 80% methanol isn't working, try 95-100% methanol or switch to a stronger solvent like isopropanol.[8][14]

-

For Ion-Exchange: Elution requires disrupting the electrostatic bond. This is achieved by changing the pH to neutralize either the analyte or the sorbent.[5]

-

To elute this compound from an SCX sorbent, you must neutralize its tertiary amine. This is done using a basic elution solvent. A common choice is 5% ammonium hydroxide in methanol. The ammonia (NH3) deprotonates the analyte (R3NH+ -> R3N), breaking the ionic bond and allowing the now-neutral analyte to be eluted.

-

-

-

Incorporate a "Soak" Step: Instead of passing the elution solvent straight through, add a smaller volume (e.g., 0.5 mL), let it soak into the sorbent bed for 2-5 minutes, and then pass it through.[8] Follow with the remainder of the elution solvent. This allows more time for the solvent to disrupt the analyte-sorbent interactions.

-

Increase Elution Volume: It's possible you are simply not using enough solvent to wash the entire analyte off the sorbent bed. Try increasing the elution volume in increments (e.g., from 2x 1 mL to 2x 1.5 mL).

Protocol: Optimizing Elution from a Mixed-Mode Cation Exchange Sorbent

-

Condition: 1 mL Methanol.

-

Equilibrate: 1 mL Water, then 1 mL of acidic buffer (e.g., 100 mM phosphate buffer, pH 6).

-

Load: Pre-treated sample (pH adjusted to ~6).

-

Wash 1 (Polar Interferences): 1 mL 100 mM phosphate buffer, pH 6.

-

Wash 2 (Non-polar Interferences): 1 mL Methanol.

-

Dry: Pull vacuum for 2-5 minutes to remove residual wash solvent.

-

Elute: 2 x 1 mL of 5% Ammonium Hydroxide in Methanol. The basic modifier neutralizes the analyte for elution.

Q5: My recovery is inconsistent and not reproducible. What are the likely causes?

Poor reproducibility often points to procedural variables or matrix effects.[4]

-

Inconsistent Flow Rates: Manual processing can introduce variability. Use a vacuum manifold with a gauge to ensure consistent pressure or an automated SPE system.[6]

-

Sorbent Bed Drying: For silica-based reversed-phase or ion-exchange sorbents, allowing the sorbent bed to dry out after conditioning but before sample loading can deactivate the stationary phase, leading to poor retention.[4] Water-wettable polymeric sorbents are less susceptible to this issue.[8]

-

Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts, proteins) can interfere with the extraction or, more commonly, affect the analyte's ionization in the mass spectrometer source (ion suppression or enhancement).[15][16][17] If recovery is acceptable but your signal is still low and variable, this is a likely culprit. A more rigorous wash protocol or a different sorbent chemistry (like mixed-mode) can help produce a cleaner extract.[18]

-

Analyte Stability: Ensure that this compound is stable under your sample processing conditions (pH, temperature, time). Studies have shown it is generally stable in plasma for up to 6 hours at room temperature and for longer periods when refrigerated or frozen.[19]

By systematically investigating each step of the SPE process and understanding the underlying chemical principles, you can effectively troubleshoot low recovery and develop a robust, reliable method for the extraction of this compound.

References

-

This compound HCl - CAS - 142047-93-6 - Axios Research. Available at: [Link]

-

Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - Frontiers. (2021-01-19). Available at: [Link]

-

Solid Phase Extraction: Top 10 Tips - News-Medical. (2021-05-16). Available at: [Link]

-

This compound - Allmpus - Research and Development. Available at: [Link]

-

Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. Available at: [Link]

-

Solid-Phase Extraction at High pH as a Promising Tool for Targeted Isolation of Biologically Active Fractions of Humic Acids | ACS Omega. (2023-12-15). Available at: [Link]

-

This compound Glucuronide | CAS No: NA. Available at: [Link]

-

Understanding and Improving Solid-Phase Extraction | LCGC International. Available at: [Link]

-

SPE Method Development Tips and Tricks - Agilent. Available at: [Link]

-

The Reason of Poor Sample Recovery When Using SPE - Hawach. (2025-10-17). Available at: [Link]

-

The Fundamentals of Solid Phase Extraction (SPE). (2021-07-19). Available at: [Link]

-

Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025-10-17). Available at: [Link]

-

Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. (2016-03-04). Available at: [Link]

-

Why Is Your SPE Recovery So Low? - News - alwsci. (2025-08-07). Available at: [Link]

-

Alverine | C20H27N | CID 3678 - PubChem - NIH. Available at: [Link]

-

Alverine | CAS#:150-59-4 | Chemsrc. (2025-08-26). Available at: [Link]

-

This compound-d5 | C20H27NO | CID 46781731 - PubChem - NIH. Available at: [Link]

-

Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PubMed Central. (2021-01-28). Available at: [Link]

-

Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study | Request PDF - ResearchGate. (2025-08-10). Available at: [Link]

-

How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available at: [Link]

-

Effects of Sample Solvents on Peak Shape - Shimadzu. Available at: [Link]

-

Solving Recovery Problems in SPE - LCGC International. (2019-06-01). Available at: [Link]

-

matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

How does solvent choice impact flash column chromatography performance? - Biotage. (2023-01-23). Available at: [Link]

-

Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. Available at: [Link]

-

Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development | Agilent. Available at: [Link]

-

A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study - PubMed. Available at: [Link]

-

The Power of Mobile Phase Strength | LCGC International - Chromatography Online. Available at: [Link]

-

Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available at: [Link]

Sources

- 1. A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. allmpus.com [allmpus.com]

- 3. researchgate.net [researchgate.net]

- 4. welch-us.com [welch-us.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]

- 7. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]

- 8. agilent.com [agilent.com]

- 9. news-medical.net [news-medical.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. specartridge.com [specartridge.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. biotage.com [biotage.com]

- 15. bataviabiosciences.com [bataviabiosciences.com]

- 16. eijppr.com [eijppr.com]

- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bioanalysis-zone.com [bioanalysis-zone.com]

- 19. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]

Technical Support Center: Matrix Effect Mitigation in 4-Hydroxy Alverine Analysis

Status: Operational Ticket ID: #MA-4OHA-LMS Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Welcome to the Matrix Effect Mitigation Hub

You are likely here because your LC-MS/MS assay for 4-Hydroxy Alverine (4-OHA) —the primary active metabolite of the antispasmodic Alverine—is suffering from signal instability, poor reproducibility, or sensitivity loss in patient plasma samples.

4-OHA is a secondary amine with moderate lipophilicity. In electrospray ionization (ESI), it competes fiercely for charge against endogenous plasma components, specifically glycerophosphocholines (GPCs) and lysophospholipids . If these co-elute with your analyte, they will suppress your signal, rendering your data invalid under FDA/EMA guidelines.

This guide provides the diagnostic workflows and remediation protocols required to isolate 4-OHA from these interferences.

Module 1: Diagnosis

Q: How do I confirm if signal loss is due to matrix effects or instrument drift?

A: You must perform a Post-Column Infusion (PCI) experiment. Do not rely solely on the Matrix Factor (MF) calculation from extracted QC samples, as this provides only a snapshot at discrete concentrations. PCI visualizes the entire elution profile of the matrix.

Protocol: Post-Column Infusion (PCI)

-

Setup: Place a T-union connector between your LC column outlet and the MS source inlet.

-

Infusion: Connect a syringe pump to the T-union. Infuse a neat solution of this compound (100 ng/mL) at a steady low flow rate (e.g., 10 µL/min).

-

Injection: Inject a "blank" extracted plasma sample (processed exactly like your patient samples) via the LC.